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molecular formula C7H6BrNO3 B8695379 3-Bromo-5-(methoxycarbonyl)pyridine 1-oxide

3-Bromo-5-(methoxycarbonyl)pyridine 1-oxide

Cat. No. B8695379
M. Wt: 232.03 g/mol
InChI Key: KKDIFOYLRWSFSF-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

A solution of mCPBA (70%, 4.46 g, 18.11 mmol) in DCM (100 ml) was added to a solution of methyl 5-bromonicotinate (3.11 g, 15.09 mmol) in DCM (100 ml). After stirring at room temperature for several hours, additional mCPBA (6.6 g, 26.77 mmol) was added (in portions) to drive the reaction to completion. After 4 days, the reaction mixture was sequentially washed with a saturated solution of sodium bicarbonate followed by water. The organic phase was dried over MgSO4, and concentrated to dryness. The crude material was purified by chromatography on silica gel using 50% EtOAc/hexanes to 100% EtOAc to give 1.16 g of the title product.
Name
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[Br:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([CH:22]=1)[C:18]([O:20][CH3:21])=[O:19]>C(Cl)Cl>[Br:12][C:13]1[CH:14]=[N+:15]([O-:9])[CH:16]=[C:17]([CH:22]=1)[C:18]([O:20][CH3:21])=[O:19]

Inputs

Step One
Name
Quantity
4.46 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
3.11 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OC)C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction to completion
WASH
Type
WASH
Details
the reaction mixture was sequentially washed with a saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel using 50% EtOAc/hexanes to 100% EtOAc

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC=1C=[N+](C=C(C(=O)OC)C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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